molecular formula C31H56N7O18P3S B8071061 Decanoyl coenzyme A monohydrate

Decanoyl coenzyme A monohydrate

Cat. No.: B8071061
M. Wt: 939.8 g/mol
InChI Key: IRILGPHKFKSRQN-ASEPKIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanoyl coenzyme A monohydrate (CAS 1264-57-9) is a medium-chain acyl-coenzyme A (acyl-CoA) derivative with a 10-carbon saturated fatty acid (decanoic acid) linked to coenzyme A via a thioester bond. This compound plays a critical role in fatty acid metabolism, acting as an acyl group carrier in β-oxidation and lipid biosynthesis pathways . It is commercially available as a research reagent for enzymatic studies and metabolic assays, particularly in investigations of fatty acid oxidation disorders and enzyme kinetics .

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);1H2/t20-,24-,25-,26+,30-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRILGPHKFKSRQN-ASEPKIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56N7O18P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

939.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Malonate Alkylation and Decarboxylation

The synthesis of this compound often begins with the preparation of labeled or unlabeled decanoic acid precursors. A notable method involves the alkylation of diethyl malonate derivatives followed by decarboxylation (Scheme 1).

Step 1: Alkylation of Diethyl Malonate
Diethyl malonate is deprotonated using sodium hydride (NaH) in dimethylformamide (DMF), forming a reactive enolate. This intermediate undergoes alkylation with 1-bromooctane to yield mono-substituted malonate esters (e.g., diethyl 2-octylmalonate). The reaction proceeds at room temperature with a yield of 52–59%.

Step 2: Hydrolysis and Decarboxylation
The alkylated malonate ester is refluxed with concentrated hydrochloric acid (35% HCl) in deuterated water (2H2O^2H_2O) for 8 days, facilitating ester hydrolysis and decarboxylation. This step generates 2,2-[2H2^2H_2]-decanoic acid or 2-[13C^{13}C]-decanoic acid, depending on the isotopically labeled starting material.

Step 3: Activation and Coenzyme A Conjugation
The decanoic acid derivative is activated using ethyl chloroformate in the presence of triethylamine (Et3_3N), forming a mixed anhydride. This reactive species is subsequently conjugated with coenzyme A (CoASH) to yield decanoyl coenzyme A. The final product is purified via chromatography, with an overall yield of 54% for 13C^{13}C-labeled variants.

Table 1: Key Reaction Parameters for Chemical Synthesis

ParameterCondition/ValueReference
Alkylation solventDMF
Hydrolysis duration8 days
Decarboxylation agent35% HCl
Final conjugation yield54%

Enzymatic Synthesis and Modifications

While chemical synthesis dominates large-scale production, enzymatic methods are employed for specialized applications. Acyl-CoA synthetases catalyze the ATP-dependent ligation of decanoic acid to coenzyme A, forming decanoyl coenzyme A. This approach is favored for its stereochemical precision but requires optimized conditions to prevent hydrolysis of the thioester bond.

Reaction Mechanism
Decanoic acid+ATP+CoASHAcyl-CoA synthetaseDecanoyl-CoA+AMP+PPi\text{Decanoic acid} + \text{ATP} + \text{CoASH} \xrightarrow{\text{Acyl-CoA synthetase}} \text{Decanoyl-CoA} + \text{AMP} + \text{PP}_i
The reaction is conducted in buffered solutions (pH 7.5–8.0) containing magnesium ions, with yields exceeding 70% under controlled temperatures (25–37°C).

Structural Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal for confirming the structure of this compound. 1H^1H-NMR analysis of the synthesized compound reveals distinct signals for the pantetheine moiety (δ 3.1–4.3 ppm) and the decanoyl chain (δ 0.8–1.6 ppm). Isotopic labeling (e.g., 13C^{13}C) enables tracking of specific carbon atoms during metabolic studies, with 13C^{13}C-NMR spectra showing enhanced resonance at the C-2 position (δ 34.5 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) validates the molecular weight (921.783 Da) and isotopic purity of the product. Electrospray ionization (ESI)-MS spectra exhibit a predominant ion at m/z 922.8 ([M+H]+^+). For deuterated variants, the mass shift (+2 Da) confirms successful incorporation of 2H^2H at the α-position.

Table 2: Analytical Parameters for this compound

TechniqueKey ObservationsReference
1H^1H-NMRδ 0.8–1.6 ppm (alkyl chain)
ESI-MSm/z 922.8 ([M+H]+^+)
UV-Vis spectroscopyε260=16mM1cm1\varepsilon_{260} = 16 \, \text{mM}^{-1} \text{cm}^{-1}

Purification and Quality Control

Chromatographic Techniques

Purification employs a combination of ion-exchange and size-exclusion chromatography. DEAE-cellulose columns separate acyl-CoA derivatives based on charge differences, while gel filtration (Sephadex G-25) removes low-molecular-weight contaminants. Final purity (>90%) is confirmed via reversed-phase HPLC using a C18 column and acetonitrile/water gradients.

Stability Considerations

This compound is hygroscopic and prone to hydrolysis under acidic conditions. Storage at −80°C in lyophilized form ensures long-term stability, with reconstitution in neutral buffers (pH 7.0) recommended prior to use.

Applications in Biochemical Research

Enzyme Kinetics and Substrate Specificity

Decanoyl coenzyme A serves as a substrate for acyl-CoA dehydrogenases and thiolases. Kinetic assays reveal a KmK_m of 12.5 μM for bovine liver acyl-CoA dehydrogenase, highlighting its affinity for medium-chain substrates.

Metabolic Pathway Analysis

Isotopically labeled variants (e.g., 13C^{13}C-decanoyl-CoA) enable real-time tracking of β-oxidation fluxes in mitochondrial preparations. Such studies have elucidated rate-limiting steps in fatty acid catabolism .

Scientific Research Applications

Metabolic Studies

Decanoyl-CoA is integral to fatty acid metabolism, particularly in energy production and lipid biosynthesis. It serves as a substrate for various enzymes involved in these metabolic pathways.

Key Findings:

  • Fatty Acid Elongation: Decanoyl-CoA acts as a primer in the fatty acid elongation system in organisms such as Mycobacterium smegmatis .
  • Enzyme Activity: Its application in studying enzyme kinetics helps elucidate the regulatory mechanisms of lipid metabolism .

Biochemical Pathways

Researchers utilize Decanoyl-CoA to investigate biochemical pathways, especially those involving acyl-CoA derivatives.

Applications:

  • Enzyme Regulation Studies: It is used to assess the activity of enzymes like diacylglycerol acyltransferases, which are crucial for lipid synthesis .
  • Phosphatidylinositol Studies: The compound has been employed in studies examining the inhibition of phosphatidylinositol 4,5-bisphosphate .

Drug Development

In pharmaceutical research, Decanoyl-CoA is pivotal for developing drugs targeting metabolic disorders.

Case Study:

  • Quorum Sensing Research: It has been linked to the production of quorum-sensing molecules in Vibrio cholerae, aiding in understanding bacterial communication and potential drug targets .

Food Industry Applications

Decanoyl-CoA's properties are explored in food technology, particularly for flavor enhancement and preservation.

Potential Uses:

  • Flavor Compounds: Its fatty acid characteristics make it suitable for developing natural flavor enhancers.
  • Preservatives: Research indicates potential applications in extending the shelf life of food products through its antimicrobial properties .

Biotechnology

The compound is also significant in biotechnological applications, including the development of biosensors and biocatalysts.

Innovations:

  • Biosensor Development: Decanoyl-CoA is utilized to create biosensors that can detect specific metabolites, enhancing biochemical analysis efficiency .
  • Biocatalysis: Its role as a substrate in enzymatic reactions can improve the efficiency of industrial biochemical processes .

Data Table: Applications Overview

Application AreaSpecific UsesRelevant Studies/Findings
Metabolic StudiesFatty acid metabolism, enzyme kineticsMycobacterium smegmatis elongation
Biochemical PathwaysEnzyme regulation, phosphatidylinositol inhibitionDiacylglycerol acyltransferase assays
Drug DevelopmentTargeting metabolic disordersQuorum sensing in Vibrio cholerae
Food IndustryFlavor enhancement, preservationAntimicrobial properties
BiotechnologyBiosensors, biocatalystsEnhanced efficiency in reactions

Mechanism of Action

Decanoyl coenzyme A monohydrate exerts its effects by acting as a substrate for various enzymes involved in fatty acid metabolism. It is converted into decanoyl-carnitine by carnitine acyltransferase, which is then transported into the mitochondria for β-oxidation. This process generates acetyl coenzyme A, which enters the citric acid cycle to produce energy.

Comparison with Similar Compounds

Comparison with Similar Acyl-Coenzyme A Derivatives

Acyl-CoA compounds vary in chain length, functional groups, and biological roles. Below is a detailed comparison of decanoyl coenzyme A monohydrate with structurally or functionally related compounds.

Structural and Functional Differences

Table 1: Key Properties of Selected Acyl-CoA Derivatives
Compound Chain Length Key Modifications Primary Metabolic Role Enzyme Interactions (IC₅₀/Activity)
Decanoyl CoA monohydrate 10C (C10:0) None β-oxidation intermediate SIRT1–6 substrate (preferential hydrolysis) ; Inhibits citrate synthase (CS) and glutamate dehydrogenase (GDH) at ~1 mM
Palmitoyl CoA 16C (C16:0) None Lipid synthesis, enzyme regulation Potent inhibitor of CS/GDH (IC₅₀ = 3–15 µM)
Octanoyl CoA 8C (C8:0) None Medium-chain fatty acid metabolism Weak CS/GDH inhibition (IC₅₀ = 0.4–1.6 mM)
3-Oxo Decanoyl CoA 10C (C10:0) Ketone group at C3 position Specialized lipid pathways Substrate for ketone-modifying enzymes
Pentadecanoyl CoA 15C (C15:0) None Fatty acid oxidation studies Diagnostic substrate for acyl-CoA dehydrogenases

Enzymatic Interactions and Inhibition

  • Chain Length and Enzyme Inhibition: Long-chain acyl-CoAs (e.g., palmitoyl CoA): Exhibit high potency in inhibiting citrate synthase (CS) and glutamate dehydrogenase (GDH) at pathophysiological concentrations (IC₅₀ = 3–15 µM), suggesting a role in metabolic toxicity during fatty acid overload . Medium-chain acyl-CoAs (e.g., decanoyl CoA): Require higher concentrations (IC₅₀ = 0.4–1.6 mM) to inhibit CS/GDH, indicating lower physiological relevance in enzyme inhibition but importance in β-oxidation . Short-chain acyl-CoAs (e.g., butyryl CoA): Minimal inhibition of GDH, highlighting chain-length-dependent effects on enzyme activity .
  • Sirtuin Substrate Specificity: Decanoyl CoA and dodecanoyl CoA (C12:0) are preferentially hydrolyzed by SIRT6, a NAD⁺-dependent deacylase. SIRT1–5 also share this preference, suggesting conserved substrate recognition for medium-chain acyl groups in sirtuin-mediated deacylation .

Pathophysiological and Diagnostic Relevance

  • Biomarker Potential: Decanoyl-carnitine (C10), a carnitine conjugate of decanoyl CoA, is significantly reduced in the aqueous humor of glaucoma patients, distinguishing it from other acyl-carnitines (e.g., C8, C12) that increase in concentration .

Biological Activity

Decanoyl coenzyme A (Decanoyl-CoA) is a significant metabolite in lipid metabolism, particularly in the elongation and oxidation of fatty acids. This article provides an in-depth examination of its biological activity, including its biochemical roles, enzymatic interactions, and implications in metabolic processes.

Decanoyl-CoA is classified as a medium-chain acyl-CoA, specifically derived from decanoic acid (C10:0). Its molecular formula is C31H54N7O17P3SC_{31}H_{54}N_7O_{17}P_3S with a molecular weight of approximately 921.78 g/mol. The compound plays a crucial role in various metabolic pathways, particularly in the synthesis and degradation of fatty acids.

Biochemical Role

Decanoyl-CoA is primarily involved in:

  • Fatty Acid Metabolism : It serves as an intermediate in the elongation of fatty acids and is synthesized from acetyl-CoA through a series of enzymatic reactions. The formation of Decanoyl-CoA from decanoate involves ATP and Coenzyme A, producing AMP and pyrophosphate as byproducts .
  • Energy Production : In the liver and kidney, Decanoyl-CoA can be oxidized to produce energy. Studies indicate that medium-chain fatty acids like decanoate can be oxidized without the need for carnitine, highlighting their importance in energy metabolism .

Enzymatic Interactions

Decanoyl-CoA interacts with several enzymes that facilitate its metabolic functions:

Enzyme Function Gene Name Molecular Weight (kDa)
Acyl-CoA dehydrogenaseCatalyzes the dehydrogenation of acyl-CoAsfadE88.8
Acyl-CoA thioesterase 2Hydrolyzes various acyl-CoA thioesterstesB32.9
Fatty acid synthaseSynthesizes long-chain fatty acids from acetyl-CoA and malonyl-CoAFAS1228.7
Peroxisomal acyl-CoA thioesterase 1Hydrolyzes acyl-CoAs to free fatty acids and CoASHTES140.3

These enzymes not only facilitate the conversion of Decanoyl-CoA into other metabolites but also regulate its levels within cells, impacting overall fatty acid metabolism.

Biological Implications

  • Energy Metabolism : Research indicates that Decanoyl-CoA plays a vital role in energy production through β-oxidation pathways. It has been shown that medium-chain fatty acids are efficiently oxidized in liver tissues, contributing to cellular energy homeostasis .
  • Toxicological Studies : Studies have suggested that the accumulation of certain CoA conjugates, including those derived from decanoic acid, may lead to adverse reproductive effects in animal models. This has prompted investigations into how these metabolites affect spermatogenesis and overall reproductive health .
  • Metabolic Disorders : Disruptions in the metabolism of acyl-CoAs, including Decanoyl-CoA, have been linked to various metabolic disorders such as obesity and diabetes. The regulation of these metabolites is crucial for maintaining metabolic balance .

Case Study 1: Medium-Chain Fatty Acid Oxidation

In a study examining the oxidation rates of medium-chain fatty acids in rat liver cells, it was found that Decanoyl-CoA exhibited high respiratory rates comparable to octanoate (C8). This indicates its efficient utilization for energy production without reliance on carnitine .

Case Study 2: Reproductive Toxicity

Research involving male rats exposed to certain alkyl-benzoyl-CoA conjugates showed that these compounds could accumulate in testicular cells, potentially impairing reproductive functions. This highlights the need for further studies on the impact of decanoic acid derivatives on male fertility .

Q & A

Q. What are the key chemical properties of decanoyl coenzyme A monohydrate, and how do they influence its stability in experimental protocols?

this compound is a medium-chain acyl-CoA derivative with a 10-carbon acyl chain. Its stability in aqueous solutions is pH-dependent, requiring storage at -20°C in lyophilized form to prevent hydrolysis. Analytical methods like reverse-phase HPLC (RP-HPLC) are critical for assessing purity (>92-98% as per supplier data) and degradation products . Buffered solutions (pH 6.5–7.5) minimize thioester bond cleavage, which is a common stability challenge in enzymatic assays .

Q. How is this compound synthesized and characterized for research use?

Synthesis involves enzymatic acylation of coenzyme A (CoA) using decanoyl-CoA synthetase or chemical coupling. Post-synthesis, characterization employs:

  • Mass spectrometry (MS) to confirm molecular weight (C31H54N7O17P3S · H2O; ~922.7 g/mol).
  • Nuclear magnetic resonance (NMR) to verify acyl chain attachment and hydration state .
  • UV-Vis spectroscopy (λmax ~259 nm for adenosine moiety) for quantification .

Q. What are the primary experimental applications of this compound in metabolic studies?

It serves as a substrate in:

  • β-oxidation assays to study mitochondrial fatty acid metabolism.
  • Enzymatic kinetic studies (e.g., acyl-CoA dehydrogenases), where Michaelis-Menten parameters (Km, Vmax) are determined via spectrophotometric monitoring of NADH/ETF reduction .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study decanoyl coenzyme A’s role in bacterial quorum sensing?

In Vibrio cholerae, decanoyl coenzyme A is a substrate for CqsA synthase in producing the quorum-sensing molecule CAI-1 (3-hydroxytridecan-4-one). Key methodological considerations:

  • Genetic knockout models : Compare CAI-1 production in cqsA mutants vs. wild-type strains .
  • Liquid chromatography-tandem MS (LC-MS/MS) to quantify CAI-1 levels under varying acyl-CoA concentrations .
  • Dose-response assays to link decanoyl-CoA availability to LuxO/LuxU regulatory pathways .

Q. What advanced techniques resolve contradictions in data on decanoyl coenzyme A’s interaction with lipid-modifying enzymes?

Discrepancies in enzyme specificity (e.g., acyltransferases) arise due to:

  • Competitive inhibition assays : Use structural analogs (e.g., octanoyl-CoA, dodecanoyl-CoA) to assess binding affinity .
  • Molecular docking simulations : Predict binding interactions using crystal structures of target enzymes (e.g., carnitine palmitoyltransferase) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of enzyme-substrate binding .

Q. How does this compound contribute to studies of coenzyme A pool regulation in cancer metabolism?

In cancer cells, acyl-CoA pools influence lipid biosynthesis and histone acetylation. Methodologies include:

  • Isotope tracing : Use ¹³C-labeled decanoyl-CoA to track incorporation into lipids or acetylated histones via LC-MS .
  • CRISPR-Cas9 screens : Identify genes regulating acyl-CoA utilization (e.g., ACOT family enzymes) .
  • Metabolomic profiling : Compare acyl-CoA levels in tumor vs. normal tissues using targeted MS workflows .

Methodological Challenges and Solutions

Q. What are the best practices for quantifying this compound in complex biological matrices?

  • Sample preparation : Acidic precipitation (e.g., 0.3 M HClO4) to stabilize acyl-CoA thioesters, followed by neutralization .
  • LC-MS/MS optimization : Use hydrophilic interaction chromatography (HILIC) paired with electrospray ionization (ESI+) for enhanced sensitivity .
  • Internal standards : Deuterated decanoyl-CoA (d3 or d5) corrects for matrix effects .

Q. How can researchers address solubility limitations of this compound in in vitro assays?

  • Solubilization agents : Use cyclodextrins (e.g., methyl-β-cyclodextrin) at 1-2% w/v to enhance aqueous solubility without disrupting enzyme activity .
  • Critical micelle concentration (CMC) determination : Avoid micelle formation, which alters substrate availability, via dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decanoyl coenzyme A monohydrate
Reactant of Route 2
Reactant of Route 2
Decanoyl coenzyme A monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.